molecular formula C22H19ClN4OS2 B14902999 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B14902999
M. Wt: 455.0 g/mol
InChI Key: JEYULAVFACTPOB-WYMPLXKRSA-N
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Description

2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a benzoimidazole core, a chlorobenzyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This is followed by the introduction of the chlorobenzyl group and the thiophene moiety. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzoimidazole core.

    Substitution Reactions: The chlorobenzyl group is introduced through nucleophilic substitution reactions.

    Thioether Formation: The thiophene moiety is attached via thioether formation, typically using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzoimidazole core and the chlorobenzyl group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorobenzyl group and thiophene moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H19ClN4OS2

Molecular Weight

455.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN4OS2/c1-15-10-11-17(30-15)12-24-26-21(28)14-29-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+

InChI Key

JEYULAVFACTPOB-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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